molecular formula C24H20ClN3O4S B2704941 Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-83-9

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2704941
CAS No.: 851950-83-9
M. Wt: 481.95
InChI Key: ROCALKUNDLTAEW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (propanamido), and a heterocyclic group (dihydrothieno[3,4-d]pyridazine). It also contains a chlorophenyl group, which suggests that it might have some interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic ring, the introduction of the chlorophenyl group, and the formation of the ester and amide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the chlorophenyl group could potentially influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially make it more lipophilic, which could influence its solubility and other properties .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives are synthesized through various chemical reactions involving heterocyclic compounds. For instance, the reaction of ethyl 3-oxo-3-phenylpropanoate with different reagents leads to the synthesis of thio-substituted ethyl nicotinate derivatives, which undergo cyclization to form thieno[2,3-b]pyridines. These processes are crucial for developing compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011). Similarly, synthesis involving reactions with hydrazine hydrate and other nucleophilic reagents has been reported to produce novel derivatives of pyrazolo[3,4-c]pyridazine, which are studied for their central nervous system effects (Zabska et al., 1998).

Molecular Structure and Stability

The molecular structure and stability of these compounds are characterized through various analytical techniques. For example, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and analyzed using 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. This analysis highlights the presence of intramolecular hydrogen bonds and π-π interactions contributing to the structural stability of the molecule (Achutha et al., 2017).

Antimicrobial Activities

The synthesized compounds often undergo screening for their antimicrobial properties. For instance, novel quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate exhibit promising antibacterial and antifungal activities against various pathogens, indicating the potential for developing new antimicrobial agents (Desai et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further studies on its mechanism of action, pharmacokinetics, and potential side effects .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-2-32-24(31)21-18-14-33-22(26-19(29)13-8-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-11-9-16(25)10-12-17/h3-7,9-12,14H,2,8,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCALKUNDLTAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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